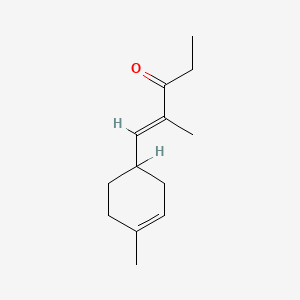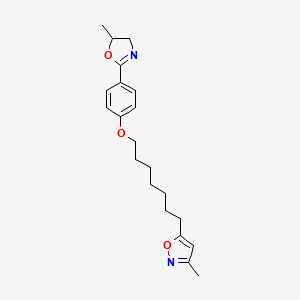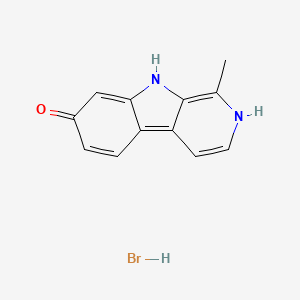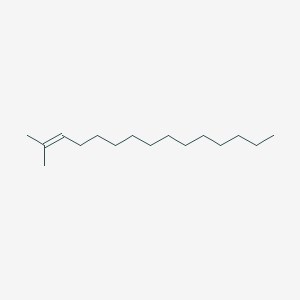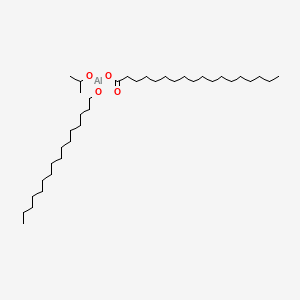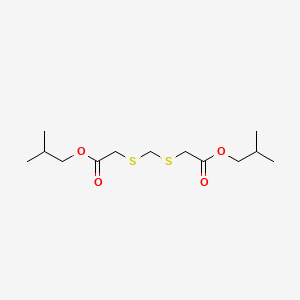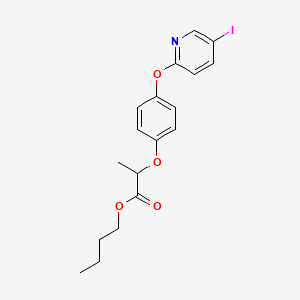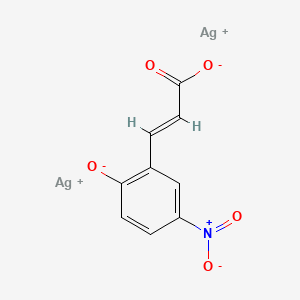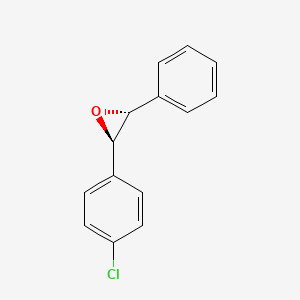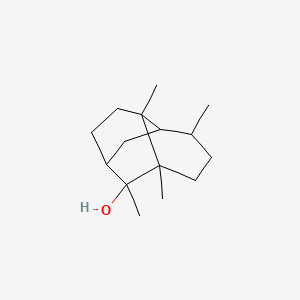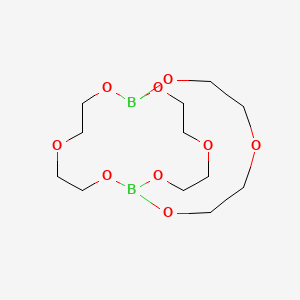
2,5,8,10,13,16,17,20,23-Nonaoxa-1,9-diborabicyclo(7.7.7)tricosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[777]TRICOSANE is a complex organic compound characterized by its unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[7.7.7]TRICOSANE typically involves multi-step organic reactions. The process begins with the preparation of the bicyclic core, followed by the introduction of boron and oxygen atoms through specific reagents and catalysts. Common reaction conditions include controlled temperatures, inert atmospheres, and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[7.7.7]TRICOSANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boron atoms to different oxidation states.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and the use of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[7.7.7]TRICOSANE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent.
Industry: The compound’s properties make it useful in materials science, particularly in the development of advanced materials with specific chemical and physical properties.
Mecanismo De Acción
The mechanism by which 2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[7.7.7]TRICOSANE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s boron atoms can form reversible covalent bonds with biological molecules, influencing their activity and function. Additionally, the oxygen atoms in the structure can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[7.7.7]TRICOSANE: shares similarities with other boron-containing bicyclic compounds, such as boronates and boronic acids.
Boronic Acids: These compounds also contain boron atoms and are widely used in organic synthesis and medicinal chemistry.
Boranes: Similar to the compound , boranes have boron-hydrogen bonds and are used in various chemical reactions.
Uniqueness
What sets 2,5,8,10,13,16,17,20,23-NONAOXA-1,9-DIBORABICYCLO[7.7.7]TRICOSANE apart is its specific arrangement of boron and oxygen atoms within a bicyclic framework. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
85567-22-2 |
|---|---|
Fórmula molecular |
C12H24B2O9 |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
2,5,8,10,13,16,17,20,23-nonaoxa-1,9-diborabicyclo[7.7.7]tricosane |
InChI |
InChI=1S/C12H24B2O9/c1-7-18-13-20-9-3-16-5-11-22-14(19-8-2-15-1)23-12-6-17-4-10-21-13/h1-12H2 |
Clave InChI |
VCTVWFJRWINKQY-UHFFFAOYSA-N |
SMILES canónico |
B12OCCOCCOB(OCCOCCO1)OCCOCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


